N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-8-9(2)20-14(15-8)16-13(17)11-6-5-10(18-3)7-12(11)19-4/h5-7H,1-4H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUKSJCLEQSSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358595 | |
| Record name | ST088880 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353478-26-9 | |
| Record name | ST088880 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide typically involves the reaction of 4,5-dimethylthiazole with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, potentially converting it to an amine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be used in the development of new materials or pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it valuable in understanding biochemical pathways.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide moiety can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
- A-836,339: N-[3-(2-Methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide (CAS: Not provided). This compound retains the 4,5-dimethylthiazole moiety but replaces the benzamide with a cyclopropane carboxamide.
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : Features a chloro-substituted thiazole and a difluorobenzamide. The electron-withdrawing halogens may enhance metabolic stability compared to methoxy groups, as seen in nitazoxanide derivatives .
Modifications to the Benzamide Group
- 3-Acetamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (CAS: 1061931-23-4): Replaces the dimethoxy groups with an acetamido substituent. The acetamido group’s hydrogen-bonding capability could influence solubility and target interaction, as observed in antimicrobial analogs .
- 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS: 461000-66-8): Adds a third methoxy group and a methoxyethylamine side chain. Increased hydrophilicity from additional methoxy groups may improve bioavailability .
Heterocyclic Core Replacements
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,4-dimethoxybenzamide (CAS: 496970-34-4): Substitutes the thiazole with a cyclopentathienyl ring, altering the electron density and steric profile. Such changes are significant in kinase inhibitors, where core flexibility impacts binding .
- 2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide : Replaces benzamide with a pyridazinyl-acetamide system. The pyridazine ring’s electron-deficient nature may enhance π-stacking interactions in biological targets .
Physicochemical and Structural Insights
- Hydrogen Bonding : The absence of νS-H in IR spectra (e.g., ~2500–2600 cm$ ^{-1}$) confirms the thione tautomer in related triazole-thiones, suggesting similar tautomeric stabilization in the target compound’s amide group .
- Crystallography : Analogous compounds (e.g., 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide) form hydrogen-bonded dimers (N–H···N), which influence solubility and crystal packing .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide, and how can reaction conditions be optimized?
- Methodology :
- Thiazole ring formation : Cyclize a thioamide precursor (e.g., 4,5-dimethyl-1,3-thiazole-2-amine) with a carbonyl-containing compound (e.g., 2,4-dimethoxybenzoyl chloride) under reflux in dichloromethane or acetonitrile. Use bases like triethylamine to neutralize HCl byproducts .
- Coupling optimization : Vary solvents (polar aprotic vs. non-polar), catalysts (e.g., DMAP), and temperature (25–80°C) to maximize yield. Monitor purity via TLC and HPLC .
- Critical step : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to avoid side reactions during final coupling .
Q. Which spectroscopic techniques are most effective for characterizing This compound?
- Methodology :
- NMR : Use - and -NMR to confirm thiazole ring protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). Compare with analogs in and .
- IR : Identify carbonyl (C=O stretch at ~1650–1700 cm) and thiazole C=N (1600–1550 cm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify structural integrity .
Q. What preliminary biological assays are recommended for screening This compound?
- Methodology :
- Antimicrobial testing : Use MIC (Minimum Inhibitory Concentration) assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (COX-2) via fluorescence-based assays .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
Advanced Research Questions
Q. How can structural modifications of This compound enhance its bioactivity?
- Methodology :
- Substituent effects : Replace methoxy groups with electron-withdrawing groups (e.g., nitro, chloro) to modulate electronic properties and binding affinity. See for comparisons with 4-chlorophenyl analogs .
- Heterocycle variation : Replace thiazole with oxazole or triazole rings to alter π-stacking and hydrogen-bonding interactions (analogous to ) .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial RNA polymerase .
Q. How can contradictory data on the compound’s solubility and stability be resolved?
- Methodology :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. Compare with structurally similar compounds in .
- Stability : Conduct accelerated degradation studies under heat (40–60°C) and light exposure. Analyze degradation products via LC-MS .
- Crystallography : Resolve crystal structure via SHELXL ( ) to identify hydrogen-bonding networks affecting stability .
Q. What strategies mitigate low yields during scale-up synthesis?
- Methodology :
- Continuous flow reactors : Improve heat transfer and mixing efficiency for thiazole cyclization steps () .
- Catalyst screening : Test Pd-based catalysts for coupling steps to reduce side reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
